1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Functional Group Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-chlorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, which reflects its complex molecular architecture. The compound is catalogued under Chemical Abstracts Service number 874302-00-8 and is also known by the synonym 1-(4-chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. The molecular formula C₁₉H₂₂BClN₂O₃ indicates the presence of nineteen carbon atoms, twenty-two hydrogen atoms, one boron atom, one chlorine atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 372.7 grams per mole.
The compound contains several distinct functional groups that contribute to its chemical behavior and potential applications. The central urea moiety (NH-CO-NH) serves as the primary structural framework, connecting two aromatic systems through amide linkages. The 4-chlorophenyl substituent introduces electron-withdrawing characteristics through the chlorine atom at the para position, which significantly influences the electronic properties of the adjacent nitrogen atom. The 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group incorporates a boronate ester functionality, specifically a pinacol boronate ester, which is known for its stability and utility in synthetic transformations.
The structural complexity of this compound arises from the combination of these functional groups, creating a molecule with both electron-withdrawing and electron-donating characteristics. The urea functionality is particularly significant as it represents a common pharmacophore in medicinal chemistry, often associated with biological activity due to its ability to form multiple hydrogen bonds. The presence of the boronate ester adds synthetic versatility, as these groups are widely used in Suzuki-Miyaura coupling reactions and other cross-coupling methodologies.
| Functional Group | Location | Electronic Effect | Chemical Significance |
|---|---|---|---|
| Urea | Central scaffold | Electron-donating through resonance | Hydrogen bonding capability, pharmacophore |
| 4-Chlorophenyl | N¹ position | Electron-withdrawing | Modulates nucleophilicity of nitrogen |
| Pinacol boronate ester | Meta position of phenyl ring | Electron-withdrawing | Cross-coupling reactivity |
| Aromatic rings | Two phenyl systems | π-electron systems | Stacking interactions, planarity |
Crystallographic Data and Molecular Geometry
While specific crystallographic data for this compound was not directly available in the Cambridge Structural Database, related boronate ester compounds provide valuable insights into the expected molecular geometry. The Cambridge Crystallographic Data Centre serves as the world's repository for small-molecule organic and metal-organic crystal structures, containing over one million X-ray and neutron diffraction analyses. This database has been instrumental in understanding the structural characteristics of boronate-containing compounds since its establishment in 1965.
The molecular geometry of this compound can be predicted based on established structural patterns of similar urea-boronate systems. The urea moiety typically adopts a planar or near-planar configuration, allowing for optimal resonance stabilization between the carbonyl group and the nitrogen lone pairs. The two aromatic rings connected through the urea linkage are expected to adopt orientations that minimize steric hindrance while maximizing stabilizing interactions.
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as the pinacol boronate ester, exhibits characteristic structural features that have been well-documented in crystallographic studies. The dioxaborolane ring adopts a twisted conformation with the two carbon atoms displaced from the BO₂ plane by approximately 0.2 Angstroms in opposite directions. This twisted conformation is a consistent feature across various boronate ester structures and contributes to the overall three-dimensional shape of the molecule.
The boron atom in the boronate ester maintains sp² hybridization under normal conditions, adopting a trigonal planar configuration with an O-B-O bond angle of approximately 120 degrees. However, this electronic state can change under different chemical environments, particularly in the presence of Lewis bases or under basic conditions, where the boron can become sp³ hybridized and adopt a tetrahedral geometry.
| Structural Parameter | Expected Value | Reference Compounds |
|---|---|---|
| Urea C-N bond length | 1.34-1.36 Å | Literature values for substituted ureas |
| Urea C=O bond length | 1.22-1.24 Å | Standard carbonyl bond lengths |
| B-O bond length in boronate | 1.36-1.38 Å | Pinacol boronate esters |
| O-B-O bond angle | 118-122° | Boronate ester structures |
| Dioxaborolane ring twist | ~0.2 Å displacement | Crystallographic studies |
Electronic Structure of the Boronate Ester Moiety
The electronic structure of the boronate ester moiety in this compound plays a crucial role in determining the compound's chemical reactivity and physical properties. Boronic esters are characterized as weak organic Lewis acids, with the boron atom possessing a vacant p-orbital that can accept electron pairs from Lewis bases. Under normal acidic conditions, the boron atom maintains sp² hybridization and adopts a trigonal planar geometry, making it electron-deficient and capable of accepting electron density.
The electronic properties of the boronate ester are significantly influenced by the chemical environment and solution conditions. In aqueous solutions, an ionic equilibrium exists between the neutral boronic ester form and potential anionic forms, though this equilibrium is less pronounced in boronate esters compared to free boronic acids. The presence of the pinacol protective group stabilizes the boron center and reduces its Lewis acidity compared to free boronic acids, making the compound more stable under normal handling conditions.
The aromatic ring connected to the boron atom provides additional electronic stabilization through π-electron delocalization. The meta-substitution pattern of the boronate ester on the phenyl ring creates a specific electronic environment that influences both the reactivity of the boron center and the overall molecular properties. This positioning allows for optimal electronic communication between the aromatic system and the boron atom while maintaining sufficient separation from the urea functionality to prevent unwanted intramolecular interactions.
The electron-withdrawing nature of the boronate ester group affects the electronic density distribution throughout the aromatic system and can influence the basicity of the adjacent urea nitrogen. This electronic coupling between functional groups is particularly important for understanding the compound's behavior in various chemical environments and its potential interactions with biological targets. The combination of electron-withdrawing chlorophenyl and boronate ester groups creates a unique electronic environment around the central urea moiety that may enhance its biological activity or alter its binding properties.
| Electronic Property | Boronate Ester | Impact on Compound |
|---|---|---|
| Lewis acidity | Moderate (reduced by pinacol) | Reactivity with nucleophiles |
| Electron-withdrawing effect | Moderate | Influences urea nitrogen basicity |
| π-electron participation | Limited | Aromatic stabilization |
| Orbital availability | Vacant p-orbital on boron | Lewis acid behavior |
| Hydrolysis susceptibility | Low (pinacol protection) | Stability in aqueous media |
Hydrogen Bonding Patterns in Urea-Boronate Hybrid Systems
The hydrogen bonding patterns in this compound are complex due to the presence of multiple hydrogen bond donors and acceptors within the molecular structure. The urea functionality serves as the primary site for hydrogen bonding interactions, with both nitrogen atoms capable of acting as hydrogen bond donors and the carbonyl oxygen functioning as a hydrogen bond acceptor. These hydrogen bonding capabilities are fundamental to the biological activity often observed in urea-containing compounds.
Research on trialkyl-substituted ureas has revealed that the hydrogen bonding behavior is significantly influenced by the degree of substitution and the steric environment around the urea group. In the case of disubstituted ureas like the compound under study, both nitrogen atoms retain hydrogen atoms capable of participating in hydrogen bonding, though their accessibility may be reduced compared to unsubstituted ureas due to steric hindrance from the aromatic substituents.
Infrared spectroscopic studies of related urea compounds have shown that the carbonyl stretching frequency is highly sensitive to hydrogen bonding interactions. In neat urea compounds, the carbonyl stretching typically appears around 1621 cm⁻¹, indicative of extensive hydrogen bonding networks. Upon dilution in non-competing solvents, this band shifts to higher frequencies (around 1665 cm⁻¹), reflecting the disruption of hydrogen bonding interactions and the presence of "free" carbonyl groups.
The presence of the boronate ester moiety introduces additional complexity to the hydrogen bonding patterns. While the boronate oxygen atoms are potential hydrogen bond acceptors, their participation in hydrogen bonding is limited by their involvement in the dioxaborolane ring structure and the steric protection provided by the methyl groups. However, under certain conditions, particularly in protic solvents or in the presence of strong hydrogen bond donors, the boronate ester can participate in weak hydrogen bonding interactions.
The chlorophenyl substituent contributes to the hydrogen bonding network primarily through weak C-H···π interactions and potential halogen bonding with the chlorine atom. These weaker interactions can complement the stronger N-H···O hydrogen bonds of the urea group and may play important roles in crystal packing and molecular recognition processes. The overall hydrogen bonding pattern of this compound represents a sophisticated system where multiple weak and strong interactions combine to determine the three-dimensional structure and intermolecular associations.
| Hydrogen Bond Type | Donor | Acceptor | Strength | Structural Impact |
|---|---|---|---|---|
| Primary N-H···O=C | Urea NH | Urea carbonyl | Strong | Main structural determinant |
| Secondary N-H···π | Urea NH | Aromatic rings | Moderate | Orientation control |
| Weak C-H···O | Aromatic CH | Various oxygen atoms | Weak | Fine-tuning of structure |
| Halogen bonding | Chlorine | Electron-rich centers | Weak | Crystal packing influence |
| Solvent interactions | Urea NH | Solvent molecules | Variable | Solution behavior |
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClN2O3/c1-18(2)19(3,4)26-20(25-18)13-6-5-7-16(12-13)23-17(24)22-15-10-8-14(21)9-11-15/h5-12H,1-4H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKLBLPBMZYOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716690 | |
| Record name | N-(4-Chlorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874302-00-8 | |
| Record name | N-(4-Chlorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea , often referred to as a boron-containing urea derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 358.84 g/mol. The presence of the boron moiety in its structure is significant as it may influence the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.
1. Kinase Inhibition:
Research indicates that compounds similar to this urea derivative can act as inhibitors of specific kinases involved in cancer progression. For example, boron-containing compounds have shown promise in inhibiting the activity of the mTOR pathway, which is crucial for cell growth and proliferation in cancer cells .
2. Immune Modulation:
Studies have explored the role of such compounds in modulating immune responses. For instance, in mouse models, certain derivatives have been shown to enhance T-cell activation by blocking PD-1/PD-L1 interactions, which are critical checkpoints in cancer immunotherapy .
Biological Assays and Case Studies
Several studies have evaluated the biological activity of related compounds through various assays:
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Anticancer Activity: A study highlighted that derivatives containing boron exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to differential uptake mechanisms and metabolic pathways in tumor cells .
- Mechanistic Insights: The mechanism by which these compounds exert their effects often involves modulation of signaling pathways related to cell survival and apoptosis. For instance, inhibiting mTOR signaling can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table summarizes key analogs and their distinguishing features:
Key Observations:
- tert-Butyl analogs (e.g., ) exhibit increased lipophilicity, which may improve membrane permeability but reduce solubility . Fluorine-substituted analogs (e.g., ) offer higher metabolic stability due to fluorine’s resistance to oxidative metabolism .
Boronic Ester Position :
Pharmacological Potential
- Chlorine’s hydrophobicity may enhance target binding compared to fluorine analogs .
- CNS Applications : Boronic esters in analogs like (4-(3-(4-(tert-butyl)phenyl)ureido)phenyl)boronic acid (6.30) have been explored for tubulin targeting, indicating possible applications in cancer and CNS therapies .
Preparation Methods
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Borylation of halogenated phenyl | Pd catalyst, bis(pinacolato)diboron, KOAc | 80–100 °C, 12–24 h, inert atmosphere | 70–90 | Critical for boronic ester formation |
| Urea bond formation (isocyanate route) | 4-chlorophenylamine, boronic ester isocyanate | RT to 50 °C, 4–12 h, anhydrous | 60–85 | Mild conditions, high selectivity |
| Urea bond formation (carbamoyl chloride route) | Boronic ester amine, carbamoyl chloride, Et3N | 0–25 °C, 2–6 h, anhydrous | 65–80 | Base required to neutralize HCl |
| Purification | Silica gel chromatography | Ambient temperature | — | Essential for product purity |
Q & A
Basic: What synthetic routes are recommended for preparing 1-(4-chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?
Methodological Answer:
The synthesis typically involves a two-step process:
Boronation : React 3-bromo-4-chloroaniline with bis(pinacolato)diboron (B₂Pin₂) via palladium-catalyzed Miyaura borylation to introduce the dioxaborolane group .
Urea Formation : Treat the resulting boronate-substituted aniline with 4-chlorophenyl isocyanate under anhydrous conditions. Use a base like triethanolamine to neutralize HCl byproducts and improve yield .
Key Considerations : Optimize reaction temperature (80–100°C for borylation) and solvent choice (THF or dioxane) to minimize side reactions. Confirm intermediate purity via TLC or HPLC before proceeding .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm urea linkage (NH signals at δ 8.5–9.5 ppm) and aromatic substitution patterns .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and boron .
- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using the dioxaborolane moiety?
Methodological Answer:
The dioxaborolane group enables palladium-catalyzed cross-coupling. Key optimization steps:
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) in degassed toluene/EtOH .
- Base Selection : Potassium carbonate or Cs₂CO₃ (2–3 equiv.) to activate the boronate .
- Temperature : Heat at 80–90°C for 12–24 hours; monitor via LC-MS for coupling completion .
Troubleshooting : If yields are low, pre-purify the boronate intermediate to remove residual pinacol, which can inhibit catalysis .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Discrepancies may arise from:
- Substituent Effects : Compare analogs with variations in the chlorophenyl or dioxaborolane groups (e.g., fluoro vs. methyl substitutions) to identify SAR trends .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, urea derivatives with bulky substituents may require longer exposure times for membrane penetration .
- Solubility : Pre-solubilize compounds in DMSO (≤0.1% final concentration) and confirm stability via UV-Vis spectroscopy .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition : The urea scaffold and boronate group make it a candidate for targeting tyrosine kinases (e.g., VEGFR-2) via competitive binding to ATP pockets .
- Prodrug Development : The dioxaborolane group can be hydrolyzed in vivo to generate bioactive boronic acids, enhancing tumor-targeting in boron neutron capture therapy (BNCT) .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
Scale-up challenges often stem from:
- Exothermic Reactions : Use jacketed reactors with controlled cooling during urea formation to prevent thermal decomposition .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective isolation .
- Catalyst Recycling : Immobilize palladium catalysts on silica or magnetic nanoparticles to reduce metal leaching and improve turnover .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., VEGFR-2 PDB: 4ASD) .
- DFT Calculations : Calculate electrostatic potential maps to predict reactivity of the urea NH groups and boronate’s Lewis acidity .
- MD Simulations : Assess conformational stability of the aryl-urea backbone in aqueous vs. lipid bilayer environments .
Basic: How to mitigate hydrolysis of the dioxaborolane group during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon in amber vials to prevent moisture/light exposure .
- Stabilizers : Add 1–2% w/w molecular sieves (3Å) to anhydrous DMSO stock solutions .
Advanced: What strategies validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target kinases in lysates .
- Photoaffinity Labeling : Incorporate a photoactive group (e.g., diazirine) into the urea scaffold for irreversible target binding and pull-down assays .
Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- PK/PD Modeling : Measure plasma half-life and tissue distribution in rodent models to adjust dosing regimens .
- Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites (e.g., boronic acid hydrolysis products) .
- Tumor Penetration : Employ fluorescence-labeled analogs to quantify intratumoral accumulation via intravital microscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
